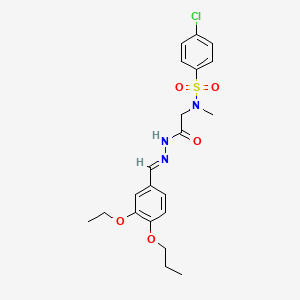
N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as DOC, is a psychedelic drug that belongs to the phenethylamine family. It was first synthesized in the 1970s and has since gained popularity among researchers for its unique biochemical and physiological effects. In
作用机制
As mentioned earlier, N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide acts as an agonist of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide leads to an increase in the levels of intracellular calcium and the activation of various signaling pathways. This ultimately leads to changes in neuronal excitability and synaptic plasticity, which are thought to underlie the behavioral effects of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide are diverse and complex. It has been found to induce a wide range of subjective experiences, including altered perception, thought, and emotion. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the subsequent modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Additionally, N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has a long half-life, which allows for prolonged experimental manipulations. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is the development of more selective and potent 5-HT2A receptor agonists that can be used to further elucidate the role of this receptor in various physiological and pathological processes. Additionally, there is a need for more studies investigating the long-term effects of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide on brain function and behavior. Finally, the use of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in the development of novel treatments for psychiatric disorders, such as depression and schizophrenia, is an area of active research.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is a potent and selective agonist of the 5-HT2A receptor that has gained popularity among researchers for its unique biochemical and physiological effects. Its use in lab experiments has provided valuable insights into the role of the serotonergic system in various physiological and pathological processes. While there are some limitations to its use, the future directions for research on N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide are promising and hold great potential for the development of novel treatments for psychiatric disorders.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide involves a series of chemical reactions that start with the condensation of 2,5-dimethoxyphenethylamine with N-methyl-4-chlorobenzenesulfonamide. This is followed by the addition of acetic anhydride and the subsequent hydrolysis of the resulting acetamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is primarily used for research purposes, particularly in the field of neuroscience. It has been found to be a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide a valuable tool for studying the effects of 5-HT2A receptor activation on these processes. Additionally, N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been used in studies investigating the role of the serotonergic system in the pathophysiology of various psychiatric disorders, including schizophrenia and depression.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O5S/c1-4-12-30-19-11-6-16(13-20(19)29-5-2)14-23-24-21(26)15-25(3)31(27,28)18-9-7-17(22)8-10-18/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEFCOMSWHMJLA-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)